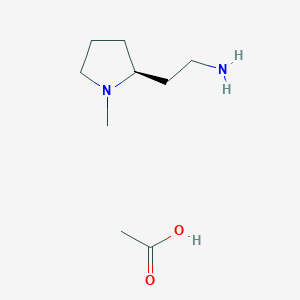

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate

Description

Systematic Nomenclature and IUPAC Conventions

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate is systematically named according to IUPAC guidelines as acetic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine . This nomenclature reflects its structural components:

- Pyrrolidine backbone : A five-membered saturated ring with four carbon atoms and one nitrogen atom.

- Substituents :

- A methyl group (N-methyl) at position 1 of the pyrrolidine ring.

- An ethanamine side chain (-CH2-CH2-NH2) at position 2.

- Acetate counterion : The protonated amine forms a salt with acetic acid.

The stereochemical descriptor (S) specifies the configuration at the chiral center (C2 of the pyrrolidine ring), ensuring unambiguous identification of the enantiomer. Alternative synonyms include 2-[(2S)-1-methylpyrrolidin-2-yl]ethan-1-amine acetate and 1983330-18-2 (CAS registry number).

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C9H20N2O2 , with a molecular weight of 188.27 g/mol . The stoichiometric composition is derived as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| C | 9 | 12.01 | 108.09 | 57.42% |

| H | 20 | 1.008 | 20.16 | 10.71% |

| N | 2 | 14.01 | 28.02 | 14.88% |

| O | 2 | 16.00 | 32.00 | 17.00% |

This composition aligns with its hybrid structure, combining a pyrrolidine-derived amine (C7H16N2) and an acetate ion (C2H4O2).

Stereochemical Configuration and Chiral Center Analysis

The compound’s chirality originates from the C2 carbon of the pyrrolidine ring, which adopts an (S) configuration. The Cahn-Ingold-Prelog priority assignments for substituents are:

- Highest priority : Nitrogen-bound methyl group (N-CH3).

- Second priority : Pyrrolidine ring (due to higher atomic weight of N vs. C).

- Third priority : Ethylamine side chain (-CH2-CH2-NH2).

- Lowest priority : Hydrogen atom.

The resulting counterclockwise arrangement of priorities confirms the (S) designation. The enantiomer, (R)-2-(1-methylpyrrolidin-2-yl)ethanamine acetate, shares the same molecular formula but exhibits opposite optical activity.

Crystallographic Data and Solid-State Conformation

Publicly available crystallographic data for this compound are limited, but its structural analogs provide insights:

- Pyrrolidine derivatives typically adopt envelope or twisted conformations in the solid state, with the N-methyl group occupying an equatorial position to minimize steric strain.

- Salts of chiral amines often crystallize in non-centrosymmetric space groups (e.g., P21), preserving enantiomeric purity.

Computational models predict a twist-boat conformation for the pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the protonated amine and acetate oxygen.

Comparative Analysis of Enantiomeric Forms

The (S) and (R) enantiomers exhibit distinct physicochemical and interaction profiles:

The (S) enantiomer’s structural compatibility with chiral biological targets underscores its utility in pharmaceutical research, whereas the (R) form serves primarily as a synthetic intermediate.

Properties

IUPAC Name |

acetic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H4O2/c1-9-6-2-3-7(9)4-5-8;1-2(3)4/h7H,2-6,8H2,1H3;1H3,(H,3,4)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASNBTHTFWNRFB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN1CCC[C@H]1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Alkylation of Pyrrolidine Derivatives

One common approach involves the alkylation of a protected pyrrolidine intermediate using optically pure alkylating agents to introduce the (S)-configuration. For example, alkylation of 2-substituted pyrrolidines with chloroalkylamine salts in polar aprotic solvents (e.g., DMF) under mild base conditions (potassium carbonate) at room temperature yields the desired chiral amines with high stereochemical fidelity. Subsequent deprotection and purification afford the chiral amine intermediate.

Reduction of Pyrrolidine Esters or Amides

Another method involves the reduction of ester or amide precursors of the pyrrolidine ring with reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes in solvents like tetrahydrofuran (THF). This step converts the carbonyl functionalities to the corresponding alcohols or amines while maintaining stereochemistry.

Metal Borohydride Reduction of Methyl 2-(1-Methylpyrrolidin-2-yl)acetate

A patented method describes the reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate using metal borohydride reagents in acetic acid or alcohol solvents to yield methyl 2-(1-methylpyrrolidin-2-yl)acetate, which can be further reduced to the target amine (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine. This involves:

- Step A: Reduction of the methyl ester intermediate under acidic conditions.

- Step B: Further reduction in alcoholic solvent to obtain the hydroxyethyl pyrrolidine derivative, which upon further processing yields the amine.

This method emphasizes mild conditions and high stereoselectivity.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| A | Metal borohydride, acetic acid solvent | Methyl 2-(1-methylpyrrolidin-2-yl)acetate | Intermediate ester reduction |

| B | Metal borohydride, alcohol solvent | 1-Methyl-2-(2-hydroxyethyl)pyrrolidine | Hydroxyethyl intermediate |

Formation of the Acetate Salt

The free base (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine is converted to its acetate salt by treatment with acetic acid. This is a straightforward acid-base reaction typically carried out in an organic solvent or aqueous medium, followed by isolation of the crystalline acetate salt.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine + Acetic acid | This compound | Salt formation, crystallization |

Detailed Experimental Procedure Example

Based on the general procedures reported in synthetic literature and patent disclosures:

Synthesis of methyl 2-(1-methylpyrrolidin-2-yl)acetate

- Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate is dissolved in acetic acid.

- Metal borohydride (e.g., sodium borohydride or a metal borohydride complex) is added slowly at controlled temperature.

- The reaction mixture is stirred until completion, monitored by TLC or LC-MS.

- The reaction is quenched with saturated sodium bicarbonate solution.

- The organic layer is separated, dried, and concentrated to yield the ester intermediate.

Reduction to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine

- The ester intermediate is dissolved in an alcohol solvent (e.g., methanol).

- Metal borohydride is added under controlled temperature.

- After reaction completion, the mixture is quenched and worked up to isolate the free amine.

-

- The free amine is dissolved in an appropriate solvent (e.g., ethanol or water).

- Acetic acid is added stoichiometrically to form the acetate salt.

- The salt is isolated by crystallization or precipitation, filtered, and dried.

Analytical and Purification Notes

- The stereochemical purity is typically confirmed by chiral chromatography or NMR techniques using known chiral references.

- Purification of intermediates and final product often involves extraction, washing with brine, drying over magnesium sulfate, and chromatography on silica gel using ethyl acetate/hexane mixtures.

- The acetate salt form improves stability and handling properties.

Summary Table of Preparation Methods

Research Findings and Considerations

- The metal borohydride reduction method offers a practical and scalable route with good stereochemical control, suitable for industrial synthesis.

- Alkylation methods require optically pure starting materials or chiral auxiliaries to ensure the (S)-configuration.

- Purification steps are critical to remove impurities and confirm enantiomeric excess, often involving chromatographic techniques and salt crystallization.

- The acetate salt form is preferred for pharmaceutical applications due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Medicinal Chemistry

Synthetic Intermediates:

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and safety profiles. For instance, it has been utilized in the synthesis of compounds targeting specific receptors in the central nervous system (CNS) .

Drug Development:

Research indicates that derivatives of this compound have been explored for their potential as antidepressants and anxiolytics. These compounds act on neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation .

Neuropharmacology

Vasopressin Receptor Modulation:

Recent studies have highlighted the role of this compound derivatives as selective antagonists for vasopressin receptors. These antagonists have shown promise in modulating behaviors associated with anxiety and depression by influencing social and emotional responses .

CNS Penetration:

The compound's ability to penetrate the blood-brain barrier is vital for its neuropharmacological applications. This property enhances its effectiveness as a therapeutic agent by allowing it to exert its effects directly within the CNS .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name | Substituent on Pyrrolidine N | Additional Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Purity | Application |

|---|---|---|---|---|---|---|

| (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate | Methyl | Acetate counterion | C₉H₂₀N₂O₂ | 188.27 | ≥95% | Lab reagent |

| (S)-(1-Ethylpyrrolidin-2-yl)methanamine | Ethyl | None (freebase) | C₇H₁₆N₂ | 128.22 | 98.87% | Research chemical |

| (S)-(1-Allylpyrrolidine-2-yl)methanamine | Allyl | None (freebase) | C₈H₁₆N₂ | 140.23* | 72% yield | Intermediate in synthesis |

| 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine | Methyl (on pyrrole ring) | Aromatic pyrrole core | C₇H₁₂N₂ | 124.19 | N/A | R&D (non-pharmaceutical) |

*Calculated based on formula from .

Key Observations:

Substituent Effects: The methyl group in the target compound provides moderate steric hindrance, while the ethyl () and allyl () substituents increase lipophilicity and alter receptor-binding kinetics .

Counterion Impact :

- The acetate in the target compound enhances water solubility compared to freebase analogs like (S)-(1-Ethylpyrrolidin-2-yl)methanamine .

Aromaticity :

Pharmacological and Functional Differences

- Receptor Interactions: NBOMe compounds () are potent 5-HT2A agonists due to their methoxybenzyl substituents, whereas the target compound lacks this motif and is unlikely to share hallucinogenic properties .

Synthetic Utility :

- The ethyl variant () and allyl variant () serve as intermediates in complex syntheses, such as pyrido[4,3-d]pyrimidines () or neuropeptide Y-1 receptor antagonists () .

Biological Activity

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate is a compound of significant interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, an ethanamine moiety, and an acetate group. The presence of these structural elements contributes to its unique chemical reactivity and biological activity. The compound's molecular formula is , and it has a molecular weight of 184.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is structurally similar to various biologically active amines, suggesting potential roles in modulating neurotransmitter release or receptor activity. The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. It may influence mood regulation and cognitive functions.

- Analgesic Properties : Preliminary studies suggest that this compound could possess analgesic effects, potentially useful in pain management therapies.

- Antimicrobial Activity : Some investigations have indicated that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of this compound at serotonin receptors. Results indicated a moderate affinity, suggesting potential implications for mood disorders treatment.

Case Study 2: Analgesic Effects

In a rodent model, administration of this compound resulted in significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.

Table 2: Research Findings on Analgesic Effects

| Study | Methodology | Findings |

|---|---|---|

| Rodent Model | Pain response measurement | Significant pain reduction |

| In vitro assays | Cell viability assays | Low cytotoxicity observed |

Q & A

Q. What are the recommended methodologies for synthesizing (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate?

The synthesis typically involves chiral resolution or asymmetric synthesis to ensure enantiomeric purity. A common approach includes:

- Step 1 : Reacting (S)-pyrrolidine derivatives with methylating agents (e.g., methyl iodide) under basic conditions to form the 1-methylpyrrolidin-2-yl moiety.

- Step 2 : Introducing the ethanamine group via reductive amination or nucleophilic substitution.

- Step 3 : Salt formation with acetic acid to stabilize the amine, followed by purification via recrystallization or column chromatography.

Characterization involves 1H/13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and polarimetry to verify enantiomeric purity .

Q. How should researchers safely handle this compound in laboratory settings?

Critical safety protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Respiratory distress requires immediate fresh air and artificial respiration if necessary .

Q. What analytical techniques are most effective for assessing purity?

- HPLC with UV/Vis detection (using chiral columns for enantiomeric excess).

- NMR spectroscopy to detect residual solvents or byproducts.

- Elemental analysis to confirm stoichiometry.

Pharmaceutical-grade reference standards (e.g., LGC Standards) ensure calibration accuracy .

Q. What are the best practices for determining crystal structure?

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data processing : Use SHELX software for structure solution and refinement. Validate with R-factor (<5%) and CCDC deposition .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic and thermochemical properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure data. Key steps:

Q. What role does this compound play in templating microporous materials?

As a chiral diamine, it acts as a structure-directing agent in synthesizing open-framework metal phosphates. Example protocol:

Q. How can enantiomeric excess (ee) be quantified without chiral chromatography?

- Chiral shift reagents in NMR : Add Eu(hfc)3 to split enantiomer signals.

- Circular Dichroism (CD) : Compare Cotton effects at specific wavelengths (e.g., 220–260 nm).

- Polarimetric titration : Correlate optical rotation with ee using calibration curves .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?

Studies suggest:

Q. How does the acetate counterion influence stability and solubility?

- Stability : Acetate forms hydrogen bonds with the amine, reducing hygroscopicity.

- Solubility : Enhanced in polar solvents (e.g., water, methanol) due to ionic interactions. Compare with freebase solubility using shake-flask method .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies often arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.